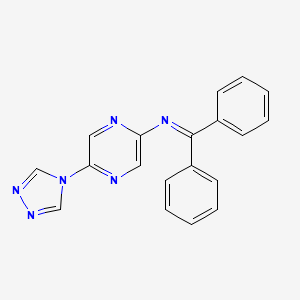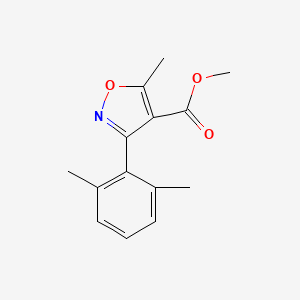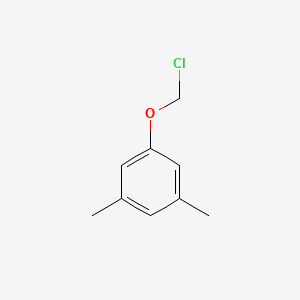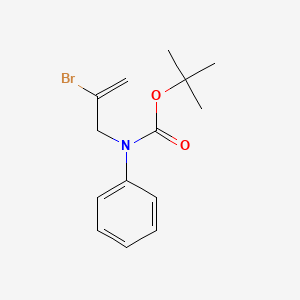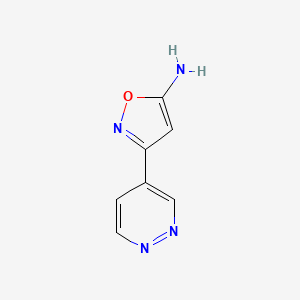
5-Amino-3-(4-pyridazinyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(4-pyridazinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyridazine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridazines are six-membered rings with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-pyridazinyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave-assisted reactions and eco-friendly solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-pyridazinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
5-Amino-3-(4-pyridazinyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-pyridazinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: This compound is similar in structure but lacks the pyridazine ring.
3-(4-Pyridazinyl)isoxazole: This compound lacks the amino group but retains the pyridazine and isoxazole rings.
Uniqueness
5-Amino-3-(4-pyridazinyl)isoxazole is unique due to the presence of both the amino group and the pyridazine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-pyridazin-4-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-3-6(11-12-7)5-1-2-9-10-4-5/h1-4H,8H2 |
InChI Key |
FBLQRYBLXKCOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


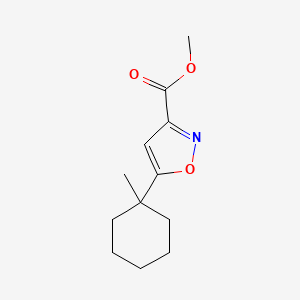



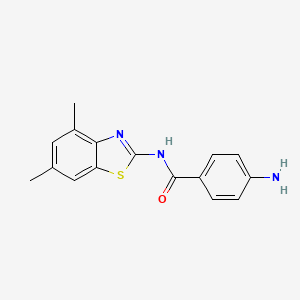


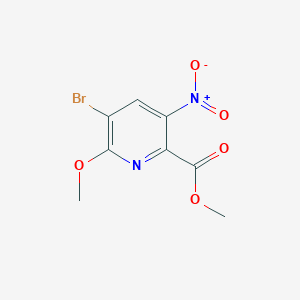
![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
